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molecular formula C13H17NO5S B8473915 Methyl 2-hydroxy-5-(1-piperidinylsulfonyl)benzoate

Methyl 2-hydroxy-5-(1-piperidinylsulfonyl)benzoate

Cat. No. B8473915
M. Wt: 299.34 g/mol
InChI Key: CHTQUBVPBMPHCN-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Piperidine (849 mg, 9.97 mmol) was added dropwise to methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (may be prepared as described in Description 60; 500 mg, 2.00 mmol) in dichloromethane (20 ml) at 25° C., and the mixture was allowed to stir at 25° C. for 2 h. The mixture was then concentrated in vacuo to yield the title compound as a crude product. 430 mg.
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[S:8]([C:11]1[CH:12]=[CH:13][C:14]([OH:21])=[C:15]([CH:20]=1)[C:16]([O:18][CH3:19])=[O:17])(=[O:10])=[O:9]>ClCCl>[OH:21][C:14]1[CH:13]=[CH:12][C:11]([S:8]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:10])=[O:9])=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
849 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mg
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C=C1)S(=O)(=O)N1CCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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